Ethyl 2-bromo-4-phenoxybutanoate
Description
Ethyl 2-bromo-4-phenylbutanoate (CAS 56454-15-0) is a brominated ester with the molecular formula C₁₂H₁₅BrO₂ and a molar mass of 271.15 g/mol . Its structure comprises a butanoate backbone with an ethyl ester group, a bromine atom at the 2-position, and a phenyl substituent at the 4-position (Figure 1). The phenyl group introduces steric bulk, which may influence reaction kinetics and regioselectivity.
Properties
Molecular Formula |
C12H15BrO3 |
|---|---|
Molecular Weight |
287.15 g/mol |
IUPAC Name |
ethyl 2-bromo-4-phenoxybutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-2-15-12(14)11(13)8-9-16-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 |
InChI Key |
CUIQEXWTCALGRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCOC1=CC=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-4-phenoxybutanoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-phenoxybutanoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position on the butanoate chain.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where the reaction conditions are carefully monitored to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-4-phenoxybutanoate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) are often used.
Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted butanoates with various functional groups.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Altered phenoxy derivatives with different oxidation states.
Scientific Research Applications
Ethyl 2-bromo-4-phenoxybutanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study enzyme-catalyzed reactions involving brominated substrates.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-4-phenoxybutanoate involves its reactivity as a brominated ester. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenoxy group can participate in electron-donating or withdrawing interactions, influencing the reactivity of the molecule. The compound’s effects are mediated through its interactions with various molecular targets, including enzymes and receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and physicochemical properties of ethyl 2-bromo-4-phenylbutanoate and related compounds:
Ethyl 2-Bromo-4-Phenylbutanoate
- Reactivity : The bromine atom at C2 facilitates nucleophilic substitution (e.g., SN2 reactions), while the phenyl group at C4 may sterically hinder approach from certain directions. The ester group can undergo hydrolysis or transesterification .
- Applications: Brominated esters are intermediates in pharmaceuticals and agrochemicals. No specific applications are cited in the evidence, but analogous compounds are used in cross-coupling reactions .
Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)Amino)-2-Methylenebutanoate
- Reactivity: The methylene group at C2 enables addition reactions (e.g., Michael addition). The amino and methoxy groups enhance solubility and participation in hydrogen bonding.
- Applications : Such compounds may serve as intermediates in drug discovery, particularly for molecules requiring hydrogen-bonding motifs.
Ethyl (2E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)But-2-Enoate
- Reactivity: The α,β-unsaturated ester is prone to conjugate additions. The formyl and methoxy groups on the phenoxy ring modulate electron density, affecting electrophilic aromatic substitution.
- Applications : Useful in synthesizing heterocycles or polymers via cycloaddition or polymerization.
Spectroscopic Characterization
- Ethyl 4-(4-Methoxyphenyl)-4-((4-Methoxyphenyl)Amino)-2-Methylenebutanoate: IR confirms N-H (3300 cm⁻¹), C=O (1720 cm⁻¹), and C=C (1650 cm⁻¹) .
- Ethyl (2E)-4-(4-Bromo-2-Formyl-6-Methoxyphenoxy)But-2-Enoate: ¹H NMR would show peaks for the α,β-unsaturated ester (δ 6.2–7.8 ppm) and formyl proton (δ 9.8–10.2 ppm) .
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